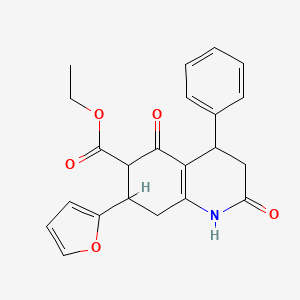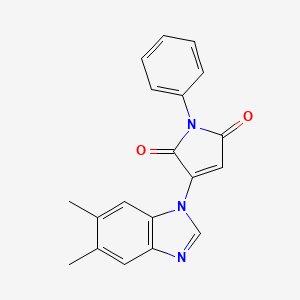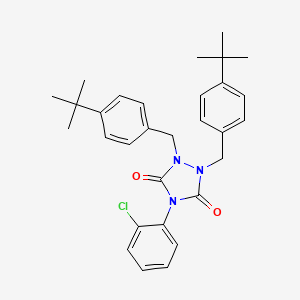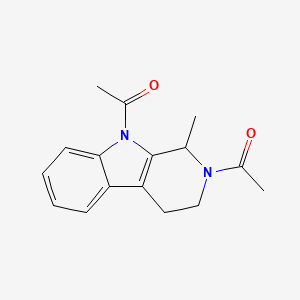![molecular formula C15H15ClN6 B14946360 3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B14946360.png)
3-(2-Chloro-benzyl)-7-pyrrolidin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE is a heterocyclic compound that belongs to the class of triazolopyrimidines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE typically involves the condensation of a triazole derivative with a pyrimidine precursor. One common method involves the reaction of 2-chlorobenzyl chloride with 7-(1-pyrrolidinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions
3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorobenzyl moiety, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative .
科学的研究の応用
3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and other industrial products
作用機序
The mechanism of action of 3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile agent in medicinal chemistry .
類似化合物との比較
Similar Compounds
- 3-(2-BROMOBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE
- 3-(2-FLUOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE
- 3-(2-METHYLBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE
Uniqueness
The uniqueness of 3-(2-CHLOROBENZYL)-7-(1-PYRROLIDINYL)-3H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDINE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorobenzyl group enhances its reactivity and potential interactions with biological targets compared to its analogs .
特性
分子式 |
C15H15ClN6 |
|---|---|
分子量 |
314.77 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methyl]-7-pyrrolidin-1-yltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C15H15ClN6/c16-12-6-2-1-5-11(12)9-22-15-13(19-20-22)14(17-10-18-15)21-7-3-4-8-21/h1-2,5-6,10H,3-4,7-9H2 |
InChIキー |
WIGRRKPGHRGTMM-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-({[4-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14946279.png)
![[1,2,4]Triazole-3-thione, 4-allyl-2-morpholin-4-ylmethyl-5-phenyl-2,4-dihydro-](/img/structure/B14946283.png)
![3-[4-(cyclohexylamino)-6-methoxy-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B14946295.png)
![2-{1-(3-chlorophenyl)-3-[2-(3-methylthiophen-2-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14946297.png)
![N,N'-[4-methyl-6-(2-oxopyrrolidin-1-yl)-1,3-phenylene]bis[2-(1-adamantyl)acetamide]](/img/structure/B14946298.png)
![ethyl 6-(4-fluorophenyl)-8-methyl-4-oxo-2-(phenylcarbamoyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B14946305.png)
![ethyl 2,3,5,7-tetramethyl-1H-pyrrolo[2,3-f]quinoline-8-carboxylate](/img/structure/B14946311.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B14946321.png)


![3-chloro-N-[4-(1H-pyrrol-1-yl)benzyl]benzamide](/img/structure/B14946347.png)
![1-[(4-bromophenyl)carbonyl]-N-cyclohexyl-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide](/img/structure/B14946350.png)


